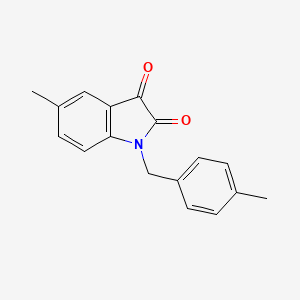

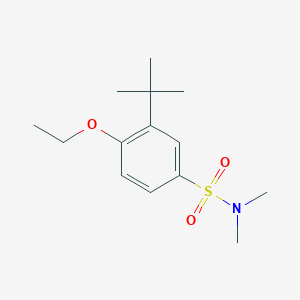

3-tert-butyl-4-ethoxy-N,N-dimethylbenzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

- Quantum-chemical calculations have been applied to similar sulfonamide compounds to define their optimized state and predict their free energy, which can be insightful for the synthesis of 3-tert-butyl-4-ethoxy-N,N-dimethylbenzenesulfonamide (Sun Peiming et al., 2022).

- The synthesis process of similar compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction, which could be relevant for synthesizing this compound (Bingbing Zhao et al., 2017).

Molecular Structure Analysis

- X-ray crystallography has been utilized to determine the structure of related benzenesulfonamide compounds, which can offer insights into the molecular structure of 3-tert-butyl-4-ethoxy-N,N-dimethylbenzenesulfonamide (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

- Research on similar compounds has demonstrated various reactions, including aminohalogenation and condensation processes, which could be pertinent to understanding the chemical behavior of 3-tert-butyl-4-ethoxy-N,N-dimethylbenzenesulfonamide (Zhang et al., 2010).

Physical Properties Analysis

- Studies involving similar sulfonamide compounds have explored their crystallization behavior, melting points, and other physical characteristics, which can be extrapolated to 3-tert-butyl-4-ethoxy-N,N-dimethylbenzenesulfonamide (S. Hsiao et al., 2000).

Chemical Properties Analysis

- The chemical properties, such as reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the interaction energies, hydrogen bonding, and π-π stacking interactions in related dimer structures provide valuable insights (M. Karakaya et al., 2015).

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Research into the applications of 3-tert-butyl-4-ethoxy-N,N-dimethylbenzenesulfonamide in chemical synthesis and catalysis highlights its potential as a substituent in various chemical reactions. For example, it has been used in the synthesis of sulfonamide-substituted iron phthalocyanines, which exhibit remarkable stability under oxidative conditions and are potential oxidation catalysts. These compounds have been demonstrated to effectively oxidize olefins, with specific applications in the oxidation of cyclohexene to allylic ketone and styrene to benzaldehyde (Umit Işci et al., 2014).

Biomedical Research

In the realm of biomedical research, derivatives of 3-tert-butyl-4-ethoxy-N,N-dimethylbenzenesulfonamide have been explored for their therapeutic potential. For instance, compounds with the sulfonamide moiety have been assessed for their DNA-binding capabilities, DNA cleavage activities, genotoxicity, and anticancer activity. Research demonstrates that these compounds can act as effective chemical nucleases, promoting cell death primarily through apoptosis, with certain derivatives showing promising antiproliferative activity against tumor cells (M. González-Álvarez et al., 2013).

Environmental Science

In environmental science, derivatives of 3-tert-butyl-4-ethoxy-N,N-dimethylbenzenesulfonamide have been studied for their role in the degradation of pollutants. For example, research on the oxidation of methyl tert-butyl ether (MTBE) by advanced oxidation processes highlighted the formation of several degradation products, including tert-butyl formate and tert-butyl alcohol. This study provides insights into the efficiency of MTBE elimination and the potential formation of disinfection byproducts, such as bromate, under treatment conditions (J. L. Acero et al., 2001).

Polymer Science

In polymer science, the sulfonamide group has been utilized as an activating group for the synthesis of poly(aryl ether sulfonamide)s through nucleophilic aromatic substitution polymerization. This approach has led to the development of novel polymers with potential applications in various industries, demonstrating the versatility of sulfonamide derivatives in facilitating polymerization reactions (Nathaniel T. Rebeck & D. Knauss, 2011).

Propriétés

IUPAC Name |

3-tert-butyl-4-ethoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-7-18-13-9-8-11(19(16,17)15(5)6)10-12(13)14(2,3)4/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYTSLOGNTQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)

![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)

![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)

![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)

![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)

![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)

![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)

![3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)

![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)